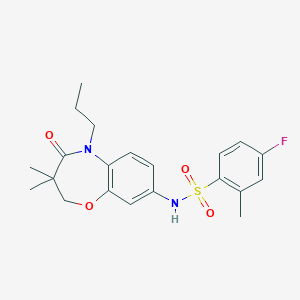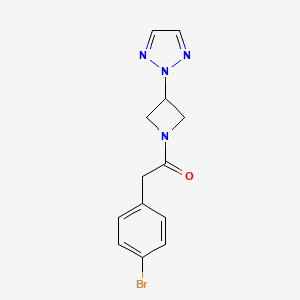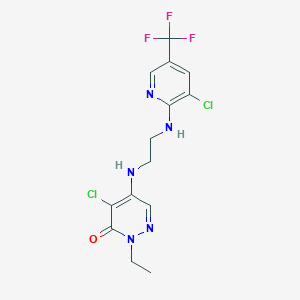
4-Chloro-5-((2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)amino)-2-ethyl-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-((2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)amino)-2-ethyl-3(2H)-pyridazinone is a synthetic organic compound characterized by its specific molecular structure and pharmacological properties. The compound features a pyridazinone core substituted with chloro and trifluoromethyl groups, contributing to its unique reactivity and potential biological activity. It’s typically of interest in the fields of medicinal chemistry and pharmacology for its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-((2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)amino)-2-ethyl-3(2H)-pyridazinone generally involves multi-step reactions, starting from the base pyridazinone framework:
Initial Formation of Pyridazinone Core: Utilizing standard methods, 2-ethyl-3(2H)-pyridazinone can be synthesized.
Amination: Nucleophilic substitution reactions with aminoethyl derivatives introduce the amino groups.
Trifluoromethylation: The addition of trifluoromethyl groups often employs reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
Industrial Production Methods: On an industrial scale, these processes are scaled up, ensuring rigorous control of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the aminoethyl and ethyl substituents.
Reduction: Reduction may target the nitro or chloro groups under specific conditions.
Substitution: Nucleophilic and electrophilic substitution reactions are feasible, altering functional groups while preserving the pyridazinone core.
Common Reagents and Conditions:
Oxidation: Peroxides and oxoammonium salts are common reagents.
Reduction: Hydrogenation conditions or metal hydrides like sodium borohydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products:
Oxidation Products: Alcohols or ketones.
Reduction Products: Amines or reduced chlorinated derivatives.
Substitution Products: Diversely functionalized pyridazinones.
Chemistry:
Building Blocks: Used in synthesizing more complex molecules.
Ligand Design: For creating novel catalytic systems.
Biology and Medicine:
Pharmacological Studies: Evaluated for its therapeutic potential as a drug candidate.
Enzyme Inhibition: Potential inhibitor of specific enzymes, contributing to its medicinal value.
Industry:
Agricultural Chemicals: Potential use in the development of pesticides or herbicides.
Materials Science: Investigated for incorporation into novel materials with unique properties.
作用机制
This compound interacts with molecular targets via specific binding interactions, altering biochemical pathways:
Enzyme Binding: Inhibits or activates enzymes, altering their activity.
Receptor Interaction: Binds to receptors, modifying signal transduction pathways.
Cellular Pathways: Influences pathways related to cell growth, apoptosis, or metabolic processes.
相似化合物的比较
4-Chloro-5-((2-ethylamino)methyl)-2-ethyl-3(2H)-pyridazinone
3-Chloro-2-ethyl-5-((2-(trifluoromethyl)-4-pyridazinyl)amino)ethanol
These similar compounds share structural elements but differ in substitution patterns, leading to varied reactivities and applications.
There you have it, a dive into the fascinating world of 4-Chloro-5-((2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)amino)-2-ethyl-3(2H)-pyridazinone! It’s a molecule with vast potential across various fields.
属性
IUPAC Name |
4-chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-ethylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2F3N5O/c1-2-24-13(25)11(16)10(7-23-24)20-3-4-21-12-9(15)5-8(6-22-12)14(17,18)19/h5-7,20H,2-4H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQLOFOCUWIDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2812964.png)
![N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2812966.png)
![8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine HCl](/img/structure/B2812967.png)
![3-bromo-N-[2-(ethylsulfanyl)cyclopentyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2812968.png)
![Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethylquinoline-2-carboxylate](/img/structure/B2812971.png)
![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2812972.png)
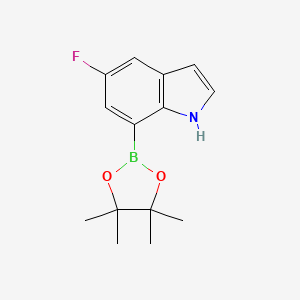
![1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2812976.png)
![2-(2-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one dihydrochloride](/img/structure/B2812978.png)
![ethyl 4-[(benzenesulfonyl)oxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2812979.png)
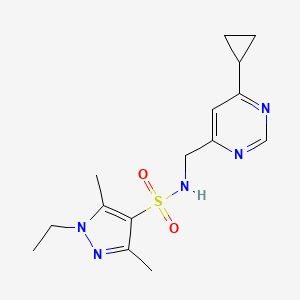
![N-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]BENZAMIDE](/img/structure/B2812982.png)
